![molecular formula C11H13NO5 B125081 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene CAS No. 86255-45-0](/img/structure/B125081.png)
1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene
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Description
Scientific Research Applications
Neuroprotective Agent
Benzene, 1,2,4-Trimethoxy-5- (2-Methyl-1-Propen-1-Yl), a compound similar to 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene, has been found to have neuroprotective properties. It has been shown to treat intracerebral hemorrhage by inhibiting apoptosis, inflammation, and oxidative stress . This compound has an inhibitory effect on sodium ion channels and an activation effect on GABAA receptors, which are related to brain injury .
Treatment of Intracerebral Hemorrhage
The same compound has been used in the treatment of intracerebral hemorrhage (ICH), a condition that causes high disability rates and mortality among neurodegenerative diseases . The compound reduced brain edema and hematoma volume, improved neurological function and blood-brain barrier permeability, and inhibited inflammatory factors and neuron apoptosis .
Inhibition of Oxidative Stress
In vitro cell experiments have shown that the compound can suppress oxidative stress, cell apoptosis, intracellular calcium influx, and stabilize mitochondrial membrane potential by reducing glutamate’s excitotoxicity .
Co-crystal Formation
A co-crystal of 1,3,5-tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-triazine, which is structurally similar to 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene, has been studied for its self-assembly properties . The co-crystal showed CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .
Quantum Chemical Investigations
Quantum chemical investigations have been carried out on the co-crystal, providing insights into its molecular geometric parameters, conformational analysis, vibrational wavenumbers and their assignments, the HOMO–LUMO analysis, molecular electrostatic potential, thermodynamic properties, and atomic charges .
Potential Use in Polymer Synthesis
Trisubstituted ethylenes, halogen and methoxy ring-substituted cyanophenyl propenoates (CPP), which are structurally similar to 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene, have found multiple applications in organic and polymer synthesis .
properties
IUPAC Name |
1,2,4-trimethoxy-5-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJDIXHUBSWDS-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/[N+](=O)[O-])OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene | |
CAS RN |
86255-45-0 |
Source
|
Record name | NSC294440 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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